

¹H NMR spectrum of ethyl 2-(4-acetylphenyl)acetate

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Compound of Interest

Compound Name: ethyl 2-(4-acetylphenyl)acetate

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An In-depth Technical Guide to the ¹H NMR Spectrum of **Ethyl 2-(4-acetylphenyl)acetate**

Introduction

Ethyl 2-(4-acetylphenyl)acetate is a disubstituted benzene derivative with applications in organic synthesis and as a building block for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the structural elucidation of such organic compounds. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of **ethyl 2-(4-acetylphenyl)acetate**, offering insights into signal assignments, chemical shifts, multiplicity, and coupling constants. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted ¹H NMR Data

The chemical structure of **ethyl 2-(4-acetylphenyl)acetate** gives rise to six distinct proton environments. The predicted ¹H NMR spectral data are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns on aromatic rings.^{[1][2][3][4][5]}

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~ 1.25	Triplet (t)	3H	-O-CH ₂ -CH ₃
b	~ 2.58	Singlet (s)	3H	-C(O)-CH ₃
c	~ 3.65	Singlet (s)	2H	Ar-CH ₂ -C(O)-
d	~ 4.15	Quartet (q)	2H	-O-CH ₂ -CH ₃
e	~ 7.30	Doublet (d)	2H	Aromatic H (ortho to -CH ₂ COOEt)
f	~ 7.92	Doublet (d)	2H	Aromatic H (ortho to -C(O)CH ₃)

Spectral Interpretation and Analysis

The ¹H NMR spectrum of **ethyl 2-(4-acetylphenyl)acetate** can be interpreted by analyzing each signal:

- Ethyl Group Protons:
 - Signal (a) ~ 1.25 ppm (Triplet, 3H): This upfield signal corresponds to the three protons of the methyl group (-CH₃) of the ethyl ester. It appears as a triplet due to spin-spin coupling with the adjacent two methylene protons ($n+1 = 2+1 = 3$).^{[6][7]}
 - Signal (d) ~ 4.15 ppm (Quartet, 2H): This downfield signal is assigned to the two methylene protons (-O-CH₂-) of the ethyl ester. The significant downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.^{[8][9]} The signal is split into a quartet by the neighboring three methyl protons ($n+1 = 3+1 = 4$).^{[6][7]}
- Acetyl Group Protons:
 - Signal (b) ~ 2.58 ppm (Singlet, 3H): This signal is attributed to the three protons of the acetyl methyl group (-C(O)CH₃). Its chemical shift is in the typical range for protons on a

carbon adjacent to a carbonyl group.[10] It appears as a singlet because there are no protons on the adjacent carbon atom to cause splitting.

- Benzylic Protons:
 - Signal (c) ~ 3.65 ppm (Singlet, 2H): This singlet corresponds to the two protons of the methylene bridge (-CH₂-) situated between the aromatic ring and the ester carbonyl group. These are known as benzylic protons and their chemical shift falls in the expected region.[3] The absence of adjacent protons results in a singlet.
- Aromatic Protons:
 - The para-substituted benzene ring gives a characteristic pair of doublets in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[1][3] The two substituents, an acetyl group and an ethyl acetate group, are both electron-withdrawing, which deshields the aromatic protons.[1]
 - Signal (f) ~ 7.92 ppm (Doublet, 2H): This downfield doublet is assigned to the two aromatic protons ortho to the strongly electron-withdrawing acetyl group. The deshielding effect of the carbonyl group causes these protons to resonate at a lower field.
 - Signal (e) ~ 7.30 ppm (Doublet, 2H): This doublet corresponds to the two aromatic protons ortho to the methylene acetate group. While this group is also electron-withdrawing, its effect is less pronounced than that of the acetyl group, resulting in a relatively more upfield chemical shift.

Visualization of Signal Assignments

The following diagram illustrates the molecular structure of **ethyl 2-(4-acetylphenyl)acetate** and the correlation between each unique proton environment and its corresponding signal in the ¹H NMR spectrum.

Caption: Molecular structure of **ethyl 2-(4-acetylphenyl)acetate** with ¹H NMR signal assignments.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ^1H NMR spectrum of **ethyl 2-(4-acetylphenyl)acetate** is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **ethyl 2-(4-acetylphenyl)acetate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[\[6\]](#)
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for chemical shifts.[\[6\]](#)[\[8\]](#)
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - The spectrum should be acquired on a Fourier transform NMR spectrometer, for instance, a 400 MHz instrument.
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
 - Set the acquisition parameters:
 - Pulse Angle: 30-90 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

- Acquire the Free Induction Decay (FID) data.
- Data Processing:
 - Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
 - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the area under each peak to determine the relative ratio of protons in each environment.
 - Analyze the chemical shifts, multiplicities, and coupling constants of the signals for structural elucidation.

This comprehensive analysis provides a clear and detailed understanding of the ^1H NMR spectrum of **ethyl 2-(4-acetylphenyl)acetate**, which is essential for its unambiguous identification and characterization.

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